![molecular formula C16H12FNO2S B6141378 N-(3-fluorophenyl)-2-naphthalenesulfonamide](/img/structure/B6141378.png)
N-(3-fluorophenyl)-2-naphthalenesulfonamide
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Overview
Description
N-(3-fluorophenyl)-2-naphthalenesulfonamide (FNs) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FNs belong to the class of sulfonamides, which are widely used in medicinal chemistry as inhibitors of carbonic anhydrase enzymes. FNs possess a unique chemical structure that makes them a promising candidate for the development of new drugs.
Mechanism of Action
- Ilorasertib is an investigational small molecule that has been studied in trials for various conditions, including myelodysplasia, solid neoplasms, advanced cancers, advanced solid tumors, and acute myelogenous leukemia .
- However, it belongs to the class of organic compounds known as N-acyl-phenylureas. These compounds have a urea group where one nitrogen atom is linked to a phenyl group, and the other is acylated .
Target of Action
Mode of Action
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-2-naphthalenesulfonamide possess several advantages for lab experiments. They are relatively easy to synthesize and have a high yield and purity. N-(3-fluorophenyl)-2-naphthalenesulfonamide have also been extensively studied, and their mechanism of action is well understood. However, N-(3-fluorophenyl)-2-naphthalenesulfonamide also possess several limitations for lab experiments. They are relatively insoluble in water, which can make them difficult to work with. In addition, N-(3-fluorophenyl)-2-naphthalenesulfonamide can be toxic at high concentrations, which can limit their use in certain experiments.
Future Directions
N-(3-fluorophenyl)-2-naphthalenesulfonamide have several potential future directions for research. They can be further investigated for their potential therapeutic applications in the treatment of glaucoma, cancer, and osteoporosis. N-(3-fluorophenyl)-2-naphthalenesulfonamide can also be modified to improve their solubility and reduce their toxicity. In addition, N-(3-fluorophenyl)-2-naphthalenesulfonamide can be investigated for their potential applications in other physiological processes that involve carbonic anhydrase enzymes. Overall, N-(3-fluorophenyl)-2-naphthalenesulfonamide possess significant potential for the development of new drugs and further research is warranted.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-2-naphthalenesulfonamide involves the reaction of 3-fluoroaniline with 2-naphthalenesulfonyl chloride in the presence of a base. The reaction yields N-(3-fluorophenyl)-2-naphthalenesulfonamide as a white crystalline solid with a high yield and purity. The synthesis method is relatively simple and can be scaled up for large-scale production.
Scientific Research Applications
N-(3-fluorophenyl)-2-naphthalenesulfonamide have been extensively studied for their potential therapeutic applications. They have been shown to possess inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(3-fluorophenyl)-2-naphthalenesulfonamide have been investigated as potential drugs for the treatment of glaucoma, cancer, and osteoporosis.
properties
IUPAC Name |
N-(3-fluorophenyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2S/c17-14-6-3-7-15(11-14)18-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHCIRWVGRYVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)naphthalene-2-sulfonamide |
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